5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
Description
5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core
Properties
Molecular Formula |
C19H17F3N2OS2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5,6-dimethyl-3-prop-2-enyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H17F3N2OS2/c1-4-8-24-17(25)15-11(2)12(3)27-16(15)23-18(24)26-10-13-6-5-7-14(9-13)19(20,21)22/h4-7,9H,1,8,10H2,2-3H3 |
InChI Key |
HYFAIRGWDWHOPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC=C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the prop-2-en-1-yl group: This step may involve an alkylation reaction using an appropriate alkylating agent.
Attachment of the 3-(trifluoromethyl)benzyl group: This can be done through a nucleophilic substitution reaction.
Final modifications: Additional steps may be required to introduce the dimethyl groups and other functional groups.
Industrial production methods would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups.
Addition: The prop-2-en-1-yl group can participate in addition reactions with various reagents.
The major products formed from these reactions will depend on the specific reagents and conditions used.
Scientific Research Applications
5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.
Material Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: Researchers may study the compound’s effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5,6-dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one include other thieno[2,3-d]pyrimidinone derivatives. These compounds may share some structural features but differ in their functional groups or substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Biological Activity
5,6-Dimethyl-3-(prop-2-en-1-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the thieno[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core with various substituents that contribute to its biological properties. The presence of the trifluoromethyl group and the sulfanyl moiety are particularly noteworthy for their potential effects on biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant antimicrobial properties. For instance, modifications to the structure can enhance activity against various bacterial strains. In vitro tests have shown that similar compounds can achieve minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | Klebsiella pneumoniae |
| Compound B | 8.50 | Pseudomonas aeruginosa |
| Compound C | 7.00 | Escherichia coli |
Anticancer Potential
The anticancer properties of thieno[2,3-d]pyrimidine derivatives have also been explored extensively. A related compound, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), demonstrated significant cytotoxic effects in cell lines such as Jurkat, HeLa, and MCF-7 with an IC50 value of 4.64 µM against Jurkat cells . The mechanism of action appears to involve cell cycle arrest in the sub-G1 phase and inhibition of angiogenesis.
Table 2: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BPU | Jurkat | 4.64 | Cell cycle arrest |
| Compound D | HeLa | 5.20 | Apoptosis induction |
| Compound E | MCF-7 | 6.75 | Angiogenesis inhibition |
Research Findings
In a comprehensive study evaluating various thieno[2,3-d]pyrimidine derivatives, it was found that structural modifications significantly influenced biological activity. The introduction of electron-withdrawing groups such as trifluoromethyl enhanced both antimicrobial and anticancer activities .
Moreover, molecular docking studies indicated promising binding affinities of these compounds with targets such as matrix metalloproteinases (MMPs), which are crucial in cancer progression and metastasis . The computational modeling suggested that these compounds could serve as effective inhibitors in therapeutic applications.
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of thieno[2,3-d]pyrimidine derivatives showed that compounds with higher lipophilicity exhibited better penetration through bacterial membranes, leading to enhanced efficacy against resistant strains .
- Case Study on Anticancer Activity : Research on BPU revealed its ability to inhibit tumor growth in vivo using chick chorioallantoic membrane assays, demonstrating its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
